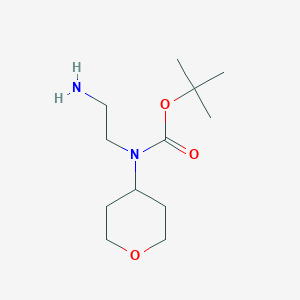

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate

Description

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is a carbamate derivative featuring a tert-butyl carbamate group, an oxan-4-yl (tetrahydropyran) ring, and a 2-aminoethyl substituent. This compound is pivotal in medicinal chemistry as a versatile building block for drug synthesis, leveraging its reactive primary amine for further functionalization. The oxan-4-yl group confers moderate rigidity and solubility, while the tert-butyl group enhances steric protection of the carbamate moiety, improving stability under synthetic conditions .

Properties

Molecular Formula |

C12H24N2O3 |

|---|---|

Molecular Weight |

244.33 g/mol |

IUPAC Name |

tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate |

InChI |

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14(7-6-13)10-4-8-16-9-5-10/h10H,4-9,13H2,1-3H3 |

InChI Key |

YNFVHETUOMTUAT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(CCN)C1CCOCC1 |

Origin of Product |

United States |

Preparation Methods

Carbamate Formation via Mixed Acid Anhydrides

The tert-butyl carbamate group is typically introduced through reaction with tert-butyl chloroformate (Boc-Cl). In a representative protocol, N-BOC-D-Serine reacts with isobutyl chlorocarbonate to form a mixed acid anhydride intermediate, which subsequently undergoes condensation with a primary amine (e.g., benzylamine). For tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate, this approach may involve:

-

Step 1 : Activation of a carboxylic acid precursor (e.g., N-BOC-2-aminoethylcarboxylic acid) with isobutyl chlorocarbonate in anhydrous ethyl acetate at -10°C to 5°C.

-

Step 2 : Condensation with oxan-4-ylamine to introduce the oxan-4-yl moiety.

Reaction conditions are critical:

Two-Step Protection Strategy

A sequential protection approach is often employed to avoid cross-reactivity:

-

Primary Amine Protection : React 2-aminoethylamine with Boc-Cl in dichloromethane (DCM) at 0°C to form tert-butyl N-(2-aminoethyl)carbamate.

-

Secondary Amine Functionalization : Introduce the oxan-4-yl group via nucleophilic substitution or reductive amination. For example, oxan-4-yl bromide may react with the secondary amine under basic conditions (e.g., K₂CO₃ in DMF).

Optimization of Reaction Parameters

Solvent Systems and Temperature Control

Industrial processes often use continuous flow reactors to maintain precise temperature control and improve reproducibility.

Catalytic and Stoichiometric Considerations

-

Acid Scavengers : N-Methylmorpholine (NMM) neutralizes HCl generated during mixed anhydride formation, preventing protonation of the amine nucleophile.

-

Phase-Transfer Catalysis : Tetrabutylammonium bromide facilitates alkylation reactions in biphasic systems, enabling efficient introduction of the oxan-4-yl group.

Industrial-Scale Synthesis

Continuous Flow Reactors

Large-scale production employs continuous flow systems to:

Purification Techniques

-

Crystallization : Hexane/ethyl acetate (8:1) mixtures yield high-purity carbamate derivatives (>98% by HPLC).

-

Chromatography : Reserved for final product polishing in pharmaceutical-grade synthesis.

Comparative Analysis of Methodologies

Yield and Efficiency

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the carbamate moiety, converting it into the corresponding amine.

Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the oxan-4-yl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of catalysts like palladium or copper.

Major Products:

Oxidation: Formation of oxides and hydroxylated derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of new carbamate derivatives with different functional groups.

Scientific Research Applications

Chemistry: tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology: In biological research, this compound is studied for its potential as a biochemical probe and its interactions with various biomolecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as a prodrug or a pharmacologically active agent.

Industry: In industrial applications, this compound is used in the production of specialty chemicals, coatings, and adhesives.

Mechanism of Action

The mechanism of action of tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts among analogous compounds:

Key Comparative Insights

Reactivity and Functionalization Potential

- The primary amine in the target compound distinguishes it from analogs like tert-butyl N-(4-cyanooxan-4-yl)carbamate (cyano group, ) and tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate (ketone, ). The amine allows for facile conjugation in peptide synthesis or Schiff base formation, whereas cyano/ketone groups are more suited for electrophilic reactions .

- Compounds with hydroxyl groups (e.g., cyclopentyl derivatives in ) are better suited for esterification or glycosylation but lack the nucleophilic versatility of amines.

Ring System and Solubility

- The 6-membered oxan-4-yl ring in the target compound balances flexibility and metabolic stability compared to smaller oxolane (5-membered) rings () or rigid bicyclic systems (). Larger rings reduce steric hindrance, improving solubility in polar solvents .

Stereochemical Considerations

- Stereospecific derivatives like tert-butyl N-[(1R,4R,5S)-2-azabicyclo[2.2.1]heptan-5-yl]carbamate () highlight the importance of chirality in biological activity. The target compound’s stereochemical configuration (if specified) could significantly influence its pharmacokinetic profile .

Electronic Effects

- In contrast, the target compound’s aminoethyl group increases electron density, favoring protonation in basic environments .

Biological Activity

Tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate is a carbamate compound that has garnered attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and applications in medicinal chemistry, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{12}H_{23}N_{2}O_{3}, with a molecular weight of approximately 244.33 g/mol. The structure features a tert-butyl group, an aminoethyl moiety, and an oxan-4-yl group, which contribute to its unique chemical properties.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Modulation : this compound has been shown to modulate enzyme activities, which may influence various biochemical pathways related to signal transduction and metabolic regulation.

- Pharmacological Properties : Preliminary studies suggest potential anti-inflammatory and analgesic effects, indicating its relevance in pharmacology. Further investigation is necessary to elucidate its mechanisms of action and therapeutic efficacy.

The mechanisms through which this compound exerts its biological effects include:

- Receptor Interactions : The compound may interact with specific receptors or enzymes, influencing their activity and contributing to its pharmacokinetic profile.

- Signal Transduction Pathways : Its ability to modulate signaling pathways suggests potential applications in drug development aimed at various diseases.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-aminoethyl)carbamate | C_{8}H_{18}N_{2}O_{2} | Lacks the oxan group; simpler structure |

| Tert-butyl N-(oxan-4-yl)carbamate | C_{10}H_{19}NO_{3} | Contains only the oxan group; no aminoethyl moiety |

| N-(2-aminoethyl)-N-(oxan-4-yl)carbamate | C_{10}H_{19}N_{2}O_{3} | Lacks the tert-butyl group; different steric effects |

Case Studies and Research Findings

- Anti-inflammatory Properties : A study reported that this compound exhibited significant anti-inflammatory effects in animal models. The compound was administered at varying doses, demonstrating a dose-dependent response in reducing inflammation markers.

- Analgesic Effects : In another study, the analgesic properties were evaluated using standard pain models. Results indicated that the compound effectively reduced pain sensitivity compared to control groups, suggesting its potential as an analgesic agent.

- Safety Profile : Safety assessments revealed that while the compound shows promising biological activity, it can cause skin irritation and serious eye damage upon exposure. These findings necessitate caution in handling and further research into its safety profile for therapeutic use.

Q & A

Q. What are the optimal synthetic routes for tert-butyl N-(2-aminoethyl)-N-(oxan-4-yl)carbamate, and how do reaction conditions influence yield?

The synthesis typically involves reacting a primary amine (e.g., 2-aminoethyl-oxan-4-amine) with tert-butyl chloroformate in the presence of a base such as triethylamine. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to dissolve both polar and non-polar intermediates .

- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like hydrolysis of the carbamate .

- Base stoichiometry : A 1.1–1.3 molar ratio of base to substrate ensures efficient deprotonation of the amine without excessive byproduct formation . Yield optimization requires monitoring via TLC or HPLC, with typical yields ranging from 60–85% after column chromatography.

Q. How can researchers characterize the purity and structural integrity of this compound?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H) and carbamate carbonyl (δ ~155 ppm for C) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks matching the exact mass (e.g., [M+H] for CHNO) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% is typical for research-grade material) .

Q. What are the recommended storage conditions to ensure compound stability?

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the carbamate group .

- Solvent : Dissolve in anhydrous DCM or DMSO for long-term storage, avoiding protic solvents like water or methanol .

- Light sensitivity : Protect from direct light to avoid photodegradation, particularly if the compound contains UV-sensitive moieties .

Advanced Research Questions

Q. How does this compound interact with enzymatic targets, and what experimental designs are suitable for studying these interactions?

The compound’s carbamate group can form covalent bonds with nucleophilic residues (e.g., serine or cysteine) in enzymes. Methodological approaches include:

- Kinetic assays : Measure enzyme inhibition via IC determination using fluorogenic substrates (e.g., for proteases or esterases) .

- X-ray crystallography : Co-crystallize the compound with target enzymes to resolve binding modes, as seen in studies with analogous carbamates .

- Mass spectrometry-based proteomics : Identify covalent adducts using tryptic digest and LC-MS/MS, with controls to rule out non-specific binding .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions or impurity profiles. Strategies include:

- Reproducibility checks : Validate activity across multiple cell lines or enzymatic batches (e.g., HepG2 vs. HEK293 for cytotoxicity studies) .

- Impurity profiling : Use LC-MS to identify trace byproducts (e.g., hydrolyzed amines) that may confound bioactivity results .

- Dose-response normalization : Compare EC values using standardized protocols (e.g., ATP-based viability assays for cytotoxicity) .

Q. What are the mechanistic implications of the compound’s stability under physiological pH conditions?

- pH-dependent hydrolysis : The carbamate group hydrolyzes slowly at pH 7.4 (half-life >24 hours) but rapidly in acidic environments (e.g., lysosomal pH 4.5, half-life ~2 hours). This property can be exploited for controlled drug release .

- Experimental validation : Monitor degradation via UV-Vis spectroscopy or HPLC under simulated physiological conditions (37°C, buffered solutions) .

Q. How does structural modification of the oxan-4-yl or aminoethyl group alter the compound’s reactivity and bioactivity?

- Oxan-4-yl substitution : Replacing the oxane ring with a piperidine or cyclohexane moiety (e.g., as in tert-butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate) increases steric bulk, reducing enzymatic binding affinity but improving metabolic stability .

- Aminoethyl chain length : Shortening the chain from ethyl to methyl decreases solubility but enhances membrane permeability, as demonstrated in parallel artificial membrane permeability assays (PAMPA) .

Methodological Considerations

Q. What strategies mitigate side reactions during derivatization of this compound?

- Protecting group chemistry : Use orthogonal protecting groups (e.g., Fmoc for amines) to selectively modify the carbamate without cleavage .

- Low-temperature reactions : Conduct acylations or alkylations at –78°C (dry ice/acetone baths) to suppress unwanted nucleophilic attacks .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.